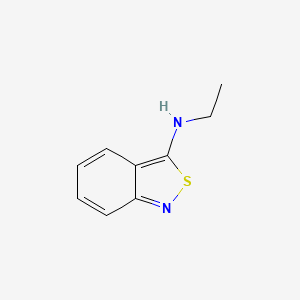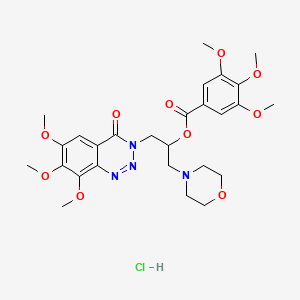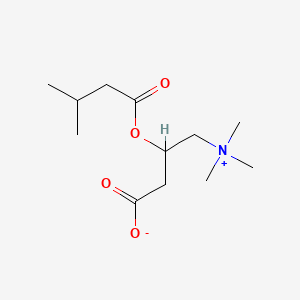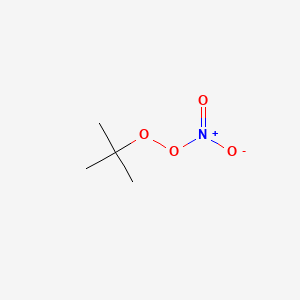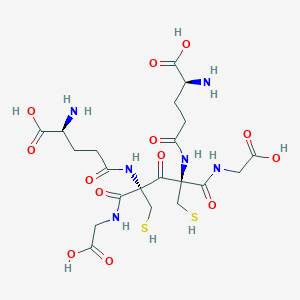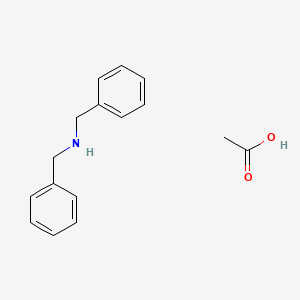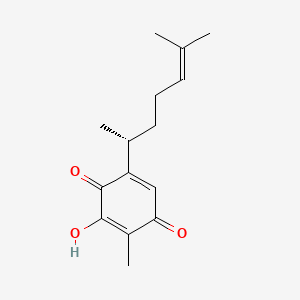
Daphnetoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Daphnetoxin is a daphnane-type orthoester diterpene with potential cholesterol-lowering activity, found exclusively in plants of the family Thymelaeaceae. It is a diterpene alkaloid, an ortho ester, an epoxide and a tertiary alpha-hydroxy ketone. It derives from a daphnane.
Scientific Research Applications
Daphnetin: A Bioactive Compound from Daphne Species
Daphnetin (DAP) is a naturally occurring coumarin derivative found in various Daphne species, known for its extensive range of biological activities. Research has demonstrated DAP's potential in treating a multitude of diseases due to its anti-inflammatory, antioxidant, neuroprotective, analgesic, antipyretic, anti-malarial, anti-bacterial, anti-arthritic, hepatoprotective, nephroprotective, and anti-cancer properties. Various in-vivo and in-vitro studies have explored DAP's pharmacological actions, indicating its promising role as a pharmaceutical agent against microbial infections, cancer, arthritis, hepatic damage, inflammation, and neurological disorders. The comprehensive review of Daphnetin's pharmacological activities underscores its significant therapeutic potential and safety profile, making it a viable candidate for future pharmaceutical applications (Javed et al., 2022).
Ethnomedicinal Use and Pharmacological Activities of Daphne gnidium
Daphne gnidium L., known across various cultures for its medicinal uses, is employed in treating a wide range of conditions such as skin cancer, diabetes, nervous breakdowns, sinusitis, and rheumatic disorders, among others. The plant's extracts and essential oil have demonstrated diverse biological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and neuroprotective effects. Phytochemical analysis has revealed the presence of terpenoids, coumarins, flavonoids, and other compounds within D. gnidium, supporting the traditional use of this plant in medicine. The alignment of traditional medicinal applications with scientific findings on D. gnidium's biological effects highlights the plant's potential in medical and cosmetic fields, though further research is necessary to fully ascertain its efficacy and safety (Aya et al., 2021).
Chemical Constituents and Pharmacological Insights from Daphne Genus
The Daphne genus encompasses a variety of chemical constituents, primarily diterpenoids, coumarins, lignans, flavonoids, and biflavonoids, which have been associated with several pharmacological activities. Research indicates these constituents' potential in analgesia, anti-inflammatory, antibacterial, antitumor, antithrombotic, and anticoagulant actions. The diverse pharmacological profiles of compounds isolated from the Daphne genus underscore their promise in clinical applications, highlighting the genus's medicinal value and the need for further exploration into its therapeutic potential (Wei-dong, 2005).
properties
CAS RN |
28164-88-7 |
|---|---|
Product Name |
Daphnetoxin |
Molecular Formula |
C27H30O8 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
(1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one |
InChI |
InChI=1S/C27H30O8/c1-13(2)23-11-15(4)26-17-10-14(3)19(29)25(17,31)22(30)24(12-28)21(32-24)18(26)20(23)33-27(34-23,35-26)16-8-6-5-7-9-16/h5-10,15,17-18,20-22,28,30-31H,1,11-12H2,2-4H3/t15-,17-,18-,20-,21+,22-,23-,24+,25-,26+,27-/m1/s1 |
InChI Key |
LGEROVMQYFTBDI-FFIGBMOQSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5([C@@H]([C@@]6([C@H]4O6)CO)O)O)C)O[C@](O3)(O2)C7=CC=CC=C7)C(=C)C |
SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C |
Canonical SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C |
synonyms |
daphnetoxin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5,6,7,8,8-Hexachloro-1a,2,3,4,5,6,7,7b-octahydro-4,7-methanonaphtho[1,2-b]oxirene](/img/structure/B1198186.png)
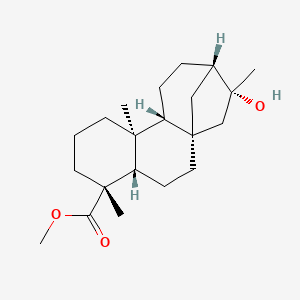
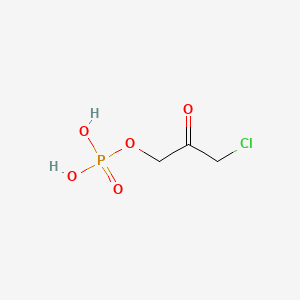
![5-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-2-methoxyphenol](/img/structure/B1198190.png)
